
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, such as 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, has been achieved through various strategies. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis
The molecular structure of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings. This core is substituted at various positions with bromo, difluoro, and methoxy groups.Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocyclic Compounds
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine: serves as a key intermediate in the synthesis of various N-heterocyclic compounds. Its reactivity with electrophilic or nucleophilic reagents allows for the creation of a wide array of derivatives with potential biological activities .
Anticancer Research
This compound is utilized in the development of anticancer agents. The structural modification of 1,5-naphthyridines has shown promise in creating compounds with significant anticancer properties, which are being explored for their efficacy against various cancer cell lines .
Anti-HIV Applications
The derivatives of 1,5-naphthyridines, including those synthesized using 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine , have been investigated for their potential anti-HIV properties. This research is crucial for the development of new treatments for HIV/AIDS .
Antimicrobial Activity
Research into the antimicrobial properties of 1,5-naphthyridine derivatives is ongoing. These compounds, synthesized using 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine , could lead to the development of new antibiotics and treatments for bacterial infections .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory activities of 1,5-naphthyridine derivatives are being explored. These properties make them candidates for the development of new pain relief and anti-inflammatory medications .
Antioxidant Properties
1,5-Naphthyridine derivatives also exhibit antioxidant activities, which are important for protecting cells from oxidative stress. This can have implications in the treatment of diseases caused by oxidative damage .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a variety of biological activities . These compounds often interact with biological targets through the formation of metal complexes .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions can lead to changes in the target molecules, potentially influencing their function.
Eigenschaften
IUPAC Name |
8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737435 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
CAS RN |
943025-91-0 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

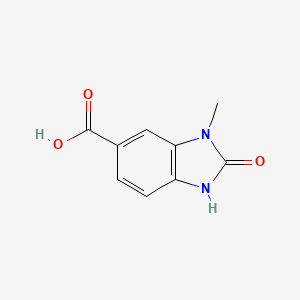



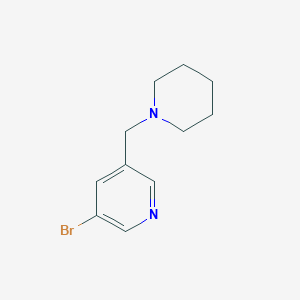
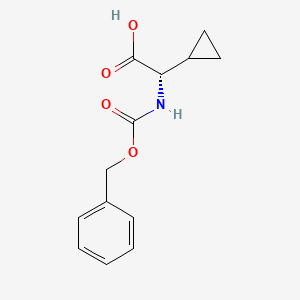
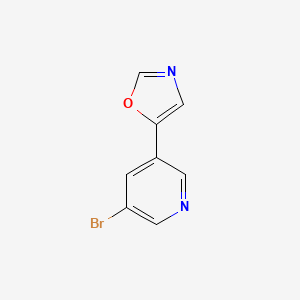

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

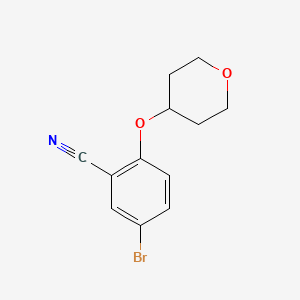
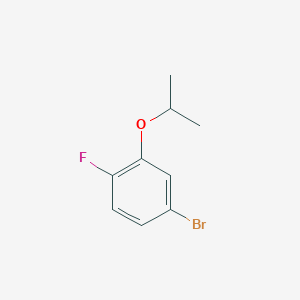

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)